6-(Prop-2-en-1-yl)piperidin-2-one
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Overview
Description
6-(Prop-2-en-1-yl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones. Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom. This particular compound is characterized by the presence of a prop-2-en-1-yl group attached to the piperidin-2-one ring. Piperidinones are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-2-en-1-yl)piperidin-2-one can be achieved through various methods. One common approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes a one-pot, solvent-free, and catalyst-free procedure where chloro aldehydes, ketones, and piperidine react under microwave irradiation to yield the desired piperidinone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using metal-based catalysts. These methods are optimized for high yield and purity, ensuring the compound meets the required standards for pharmaceutical and industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-(Prop-2-en-1-yl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Oxo derivatives of piperidinone.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperidinones depending on the nucleophile used
Scientific Research Applications
6-(Prop-2-en-1-yl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-(Prop-2-en-1-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting antiproliferative activity .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom, widely used in organic synthesis.
Piperidinone: Similar to piperidine but with a carbonyl group, used in medicinal chemistry.
Spiropiperidines: Compounds with a spiro-connected piperidine ring, known for their unique biological activities.
Uniqueness
6-(Prop-2-en-1-yl)piperidin-2-one stands out due to its specific structural features, such as the prop-2-en-1-yl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H13NO |
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Molecular Weight |
139.19 g/mol |
IUPAC Name |
6-prop-2-enylpiperidin-2-one |
InChI |
InChI=1S/C8H13NO/c1-2-4-7-5-3-6-8(10)9-7/h2,7H,1,3-6H2,(H,9,10) |
InChI Key |
LWQSPUJDMOQXMP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCCC(=O)N1 |
Origin of Product |
United States |
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